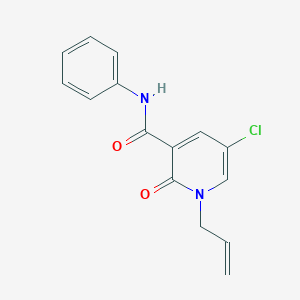

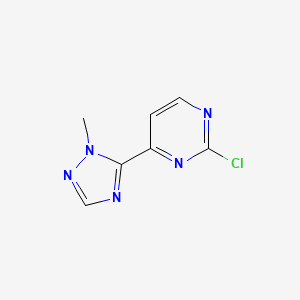

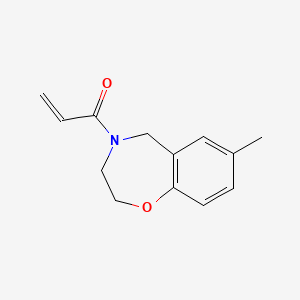

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide, commonly known as NT117, is a small molecule inhibitor that has been the subject of numerous scientific studies due to its potential therapeutic applications. NT117 is a member of the acrylamide family of compounds and is known to have a high affinity for certain protein targets within cells. In

Applications De Recherche Scientifique

UV Cross-Linkable Polymers

One application of related compounds involves the synthesis of UV cross-linkable polymers based on triazine. These polymers demonstrate enhanced rates of photocrosslinking and improved thermal stability, holding potential for materials that require robust structural integrity and light-induced cross-linking properties (Suresh et al., 2016).

Rearrangement Reactions

Compounds similar to (E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide have been studied for their ability to undergo O,N and N,N double rearrangement reactions, showcasing their utility in synthetic chemistry for creating complex molecules with potential applications in material science and pharmaceuticals (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymer Synthesis

These compounds are also involved in the synthesis of polymers, such as the case with 3-methylamino-5-phenylthiophene reacting with α,β-unsaturated esters and nitriles to form novel polymeric structures, indicating potential applications in the development of new materials with unique properties (Lee & Kim, 2000).

Substrates for Biochemical Reactions

Additionally, certain acrylamide compounds have been optimized as substrates for β-cyclodextrin reactions, revealing their utility in biochemical applications and as components in enzymatic assays or pharmaceutical formulations (Breslow, Trainor, & Ueno, 1983).

RAFT Polymerization

The controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT polymerization has been investigated, illustrating the compound's relevance in the precise synthesis of polymers with specific chain lengths and properties (Mori, Sutoh, & Endo, 2005).

Enzyme Detection

Some acrylamide derivatives have been used to create polyacrylamide gels containing a novel mixed disulfide compound, which are valuable in detecting enzymes that catalyze thiol-producing reactions, indicating their potential in biochemical analysis and diagnostics (Harris & Wilson, 1983).

"Living" Free Radical Polymerizations

Furthermore, compounds containing acrylamide groups have been used to develop universal alkoxyamines for "living" free radical polymerizations, highlighting their role in the advanced synthesis of polymers with controlled molecular weights and structures (Benoit, Chaplinski, Braslau, & Hawker, 1999).

Enzymic cis-trans Isomerization

Studies have also been conducted on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives, which may have implications in biochemical pathways and pharmaceutical developments (Tatsumi, Koga, & Yoshimura, 1980).

Antipathogenic Activity

Additionally, certain thiourea derivatives synthesized from related compounds have shown promising antipathogenic activity, suggesting potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-18(12-10-15-11-13-19(26-15)21(23)24)20-16-8-4-5-9-17(16)25-14-6-2-1-3-7-14/h1-13H,(H,20,22)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLRVITZMBESN-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(2-phenoxyphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-](/img/structure/B2643179.png)

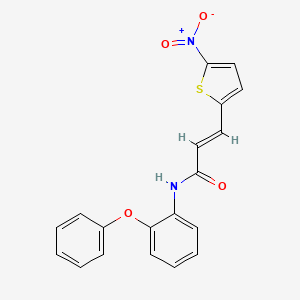

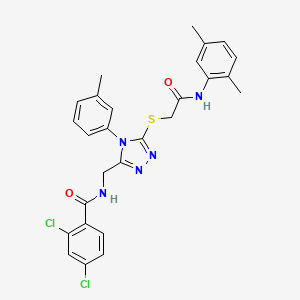

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

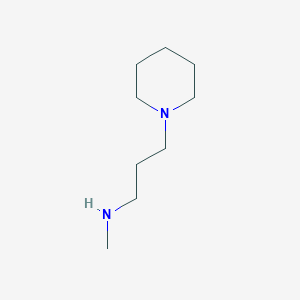

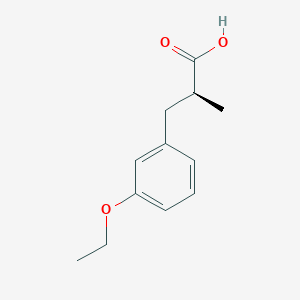

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)

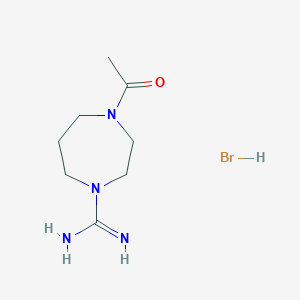

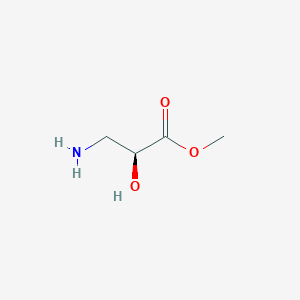

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)